molecular formula C8H5IN2S B3391181 2-Iodo-5-phenyl-1,3,4-thiadiazole CAS No. 1461714-16-8

2-Iodo-5-phenyl-1,3,4-thiadiazole

Cat. No. B3391181
CAS RN: 1461714-16-8
M. Wt: 288.11 g/mol
InChI Key: IFVKWGPPUVZVRY-UHFFFAOYSA-N
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Description

2-Iodo-5-phenyl-1,3,4-thiadiazole is a compound with the molecular formula C8H5IN2S . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

1,3,4-thiadiazole derivatives have been synthesized through various methods, including cyclization and condensation reactions . The synthesis of these derivatives has been a subject of considerable interest due to their broad types of biological activity .


Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives have been studied extensively. For instance, the ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary depending on the specific compound. For instance, 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole has a melting point of 200–202 °C .

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole derivatives, including 2-Iodo-5-phenyl-1,3,4-thiadiazole, have been studied for their antibacterial activity . These compounds have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus .

Antifungal Activity

In addition to antibacterial properties, 1,3,4-thiadiazole derivatives have also been explored for their antifungal activities . The broad spectrum of activity against various pathogens makes this class of compounds a promising area of research for new potent antifungal agents .

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Some derivatives of 1,3,4-thiadiazole-2-amine, which could include 2-Iodo-5-phenyl-1,3,4-thiadiazole, have been studied as inhibitors of IMPDH . This enzyme is involved in the de novo synthesis of guanosine nucleotides and is crucial for the proliferation of cancer cells and the replication of certain viruses .

Photophysical Properties

2-Phenyl-1,3,4-thiadiazole derivatives have been studied for their photophysical properties . These properties and their inhibitory activities against SHP1 have been thoroughly studied from both theoretical simulation and experimental application aspects .

Antitumor Drug Discovery

1,3,4-Thiadiazole has been identified as a promising scaffold for antitumor drug discovery . It has been found to inhibit diverse molecular targets, including histone deacetylase (HDAC), c-Src/Abl tyrosine kinase, focal adhesion kinase (FAK), and tubulin polymerization .

Antiviral Activity

As mentioned in the IMPDH inhibition section, 1,3,4-thiadiazole derivatives can inhibit the replication of certain viruses . This suggests potential applications in the development of antiviral drugs.

Mechanism of Action

Target of Action

1,3,4-thiadiazole derivatives have been reported to exhibit significant activity against various cancer cell lines , bacteria strains , and plant pathogens . Therefore, it can be inferred that the compound might interact with specific proteins or enzymes in these cells or organisms, disrupting their normal function.

Mode of Action

1,3,4-thiadiazole derivatives have been reported to induce apoptosis in tumor cells and hinder their cell cycle progression . This suggests that 2-Iodo-5-phenyl-1,3,4-thiadiazole might interact with its targets, leading to changes in cell cycle progression and inducing programmed cell death.

Biochemical Pathways

Some 1,3,4-thiadiazole derivatives have been reported to regulate the photosynthetic pathway of tobacco against tmv infection . This suggests that 2-Iodo-5-phenyl-1,3,4-thiadiazole might also affect similar biochemical pathways, leading to downstream effects on cellular processes.

Result of Action

1,3,4-thiadiazole derivatives have shown promising anticancer activity, suggesting their potential as lead compounds for further drug development . They have also demonstrated antibacterial activity and antifungal activities . These findings suggest that 2-Iodo-5-phenyl-1,3,4-thiadiazole might have similar effects.

Safety and Hazards

The safety and hazards of 1,3,4-thiadiazole derivatives can also vary. For example, 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

1,3,4-thiadiazole derivatives have become an important class of heterocycles due to their broad types of biological activity . Future research will likely continue to explore the synthesis of new derivatives and their potential applications in medicinal, agricultural, and materials chemistry .

properties

IUPAC Name

2-iodo-5-phenyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVKWGPPUVZVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-phenyl-1,3,4-thiadiazole

CAS RN

1461714-16-8
Record name 2-iodo-5-phenyl-1,3,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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